Tryptophol
Overview
Description
Tryptophol is an aromatic alcohol found as a secondary product of alcoholic fermentation . It is a metabolite produced by plants, bacteria, fungi, and sponges . It induces sleep in humans and is typically synthesized in yeasts .
Synthesis Analysis
Tryptophol is synthesized through various approaches. It is a metabolite produced by plants, bacteria, fungi, and sponges . It is also synthesized in yeasts and is produced by the trypanosomal parasite Trypanosoma brucei . A versatile synthetic methodology for the synthesis of tryptophols has been reported, which involves the reduction of 3-substituted-dioxindoles using a borane tetrahydrofuran complex .
Molecular Structure Analysis
The molecular formula of Tryptophol is C10H11NO . Its average mass is 161.200 Da and its monoisotopic mass is 161.084061 Da .
Chemical Reactions Analysis
Tryptophol is a product of the metabolism of aromatic amino acids in yeast, contributing significantly to the aroma and flavor of alcoholic beverages and foods . It is also involved in the Ehrlich pathway, which involves the transamination and decarboxylation of amino acids .
Physical And Chemical Properties Analysis
Tryptophol is a solid substance . It is readily soluble in methanol, ethanol, diethyl ether, chloroform, and acetone, soluble in benzene, and slightly soluble in water . Its melting point ranges from 56 to 59 °C .
Scientific Research Applications
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Pharmacology
- Tryptophol is used in the synthesis of bioactive compounds . It’s a metabolite produced by plants, bacteria, fungi, and sponges .
- The synthetic approaches to the preparation of tryptophol and its derivatives are varied .
- The results of these syntheses have led to various naturally occurring tryptophol derivatives known for their enhanced pharmacological profile .
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Microbial Genetics, Genomics and Molecular Biology
- Tryptophol (TOL) is a metabolic derivative of tryptophan (Trp) and shows pleiotropic effects in humans, plants, and microbes .
- In a study, the effect of Trp and phenylalanine (Phe) on TOL production in Saccharomyces cerevisiae was determined . Trp significantly promoted TOL production, but the output plateaued (231.02–266.31 mg/L) at Trp concentrations ≥ 0.6 g/L .
- The effect of Trp and Phe on TOL production was mainly related to the transamination and decarboxylation of the Ehrlich pathway .
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Chemical Synthesis
- Tryptophol is employed as a reactant for the preparation of inhibitors of the C-terminal domain of RNA polymerase II and their antitumor activities .
- The methods of application or experimental procedures involve chemical synthesis .
- The outcomes obtained include the successful synthesis of inhibitors with antitumor activities .
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Neuropharmacology
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Endocrinology
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Oncology
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Anti-HIV-1 Agents
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Inhibitors of Protein-Protein Interactions
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A2B Adenosine Receptor Ligands
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Potential Detoxification Inhibitors of the Crucifer Phytoalexin Brassinin
- Tryptophol is used in the synthesis of potential detoxification inhibitors of the crucifer phytoalexin brassinin .
- The methods of application or experimental procedures involve chemical synthesis .
- The outcomes obtained include the successful synthesis of potential detoxification inhibitors of the crucifer phytoalexin brassinin .
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Inhibitors of Interleukin
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Dual Binding Site Acetyl Cholinesterase Inhibitors
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Anti-Inflammatory Agents
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Antioxidants
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Antibacterial Agents
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Antifungal Agents
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Antiviral Agents
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Anticancer Agents
Safety And Hazards
Future Directions
There is growing interest in understanding and modulating yeast aromatic amino acid metabolism, including Tryptophol . The tryptophan derivatives melatonin and serotonin have bioactive properties and exert positive effects on human health . Therefore, future research may focus on these aspects and the potential therapeutic avenues against severe inflammation .
properties
IUPAC Name |
2-(1H-indol-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBOMCVGYCRMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060173 | |
Record name | 1H-Indole-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Brown or yellow solid; [Alfa Aesar MSDS], Solid | |
Record name | Tryptophol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18464 | |
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Record name | Tryptophol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tryptophol | |
CAS RN |
526-55-6 | |
Record name | Tryptophol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tryptophol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tryptophol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3884 | |
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Record name | 1H-Indole-3-ethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-indol-3-ylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.632 | |
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Record name | TRYPTOPHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5809LZ7G1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Tryptophol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
59 °C | |
Record name | Tryptophol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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